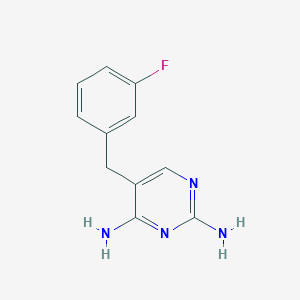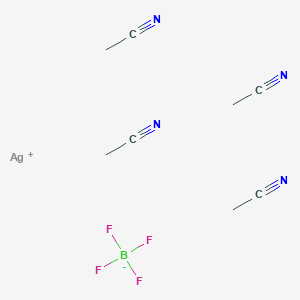
Tetrakis(acetonitrile)silver(I) tetrafluoroborate
Overview
Description
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is a coordination compound with the chemical formula [Ag(CH₃CN)₄]BF₄. It is a silver complex where silver is coordinated to four acetonitrile molecules, and the complex is stabilized by a tetrafluoroborate anion. This compound is known for its applications in various fields, including catalysis and material science .
Mechanism of Action
Target of Action
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is primarily used as a catalyst in organic synthesis . It is particularly effective in oxidation reactions and the sulfuration of acetylenes . The compound’s primary targets are therefore the reactants in these chemical reactions.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of chemical bonds. As a catalyst, it speeds up the reaction rate without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Biochemical Pathways
This compound is used in the synthesis of various silver complexes . These complexes can participate in a variety of biochemical pathways, depending on their specific structures and properties. For example, it has been used in the synthesis of luminescent dinuclear platinum(II) alkynyl phosphine silver(I) complexes, alpha-diimine silver(I) complexes, and silver(I) clusters with binding for a dithiophosphate ligand .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently . On a molecular level, this involves the rearrangement of atoms and the formation of new chemical bonds. On a cellular level, the effects would depend on the specific biochemical pathways involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is stable under room temperature but can decompose when heated . It is also insoluble in water but soluble in organic solvents like ethyl acetate and ethyl acetate . These properties can affect the compound’s action, efficacy, and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)silver(I) tetrafluoroborate can be synthesized by reacting silver tetrafluoroborate with acetonitrile. The reaction typically involves dissolving silver tetrafluoroborate in acetonitrile and allowing the solution to crystallize. The reaction conditions are relatively mild, often carried out at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar principles as the laboratory synthesis, with optimizations for yield and purity. This might include controlled crystallization processes and purification steps to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetonitrile)silver(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted by other ligands, leading to the formation of different silver complexes
Coordination Reactions: It can form complexes with other ligands, such as phosphines and amines
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other coordinating ligands. These reactions are typically carried out in solution, often in acetonitrile or other polar solvents .
Major Products
The major products formed from these reactions are typically new silver complexes with different ligands. For example, reacting this compound with triphenylphosphine can yield a silver-phosphine complex .
Scientific Research Applications
Tetrakis(acetonitrile)silver(I) tetrafluoroborate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cycloadditions and coupling reactions
Material Science: The compound is used in the synthesis of advanced materials, such as luminescent materials and metal-organic frameworks
Biological Applications:
Industrial Applications: It is used in the production of high-purity silver films and coatings
Comparison with Similar Compounds
Similar Compounds
Tetrakis(acetonitrile)copper(I) tetrafluoroborate: Similar in structure but contains copper instead of silver
Tetrakis(acetonitrile)copper(I) hexafluorophosphate: Another copper complex with a different anion
Silver tetrafluoroborate: A simpler silver complex without the acetonitrile ligands
Uniqueness
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is unique due to its high solubility in non-aqueous solvents and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in catalysis and material science applications .
Properties
IUPAC Name |
silver;acetonitrile;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.Ag.BF4/c4*1-2-3;;2-1(3,4)5/h4*1H3;;/q;;;;+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYAKBATRMXJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12AgBF4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578441 | |
| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93556-88-8 | |
| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



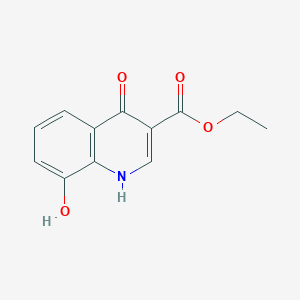
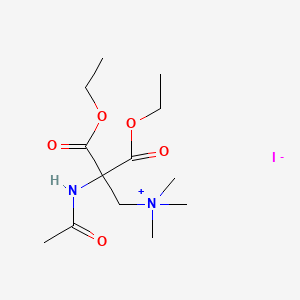

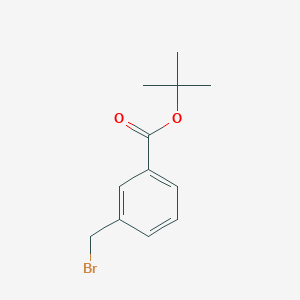
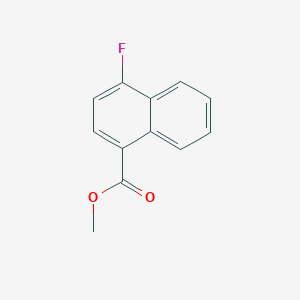
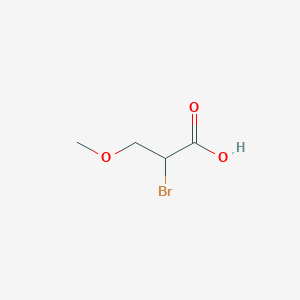
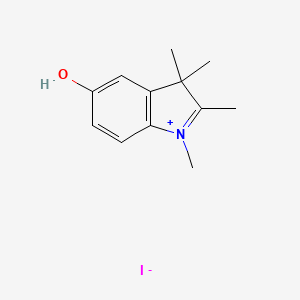

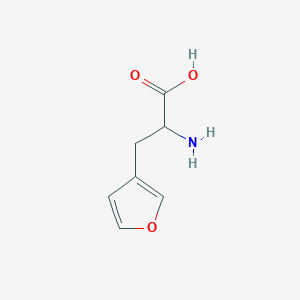
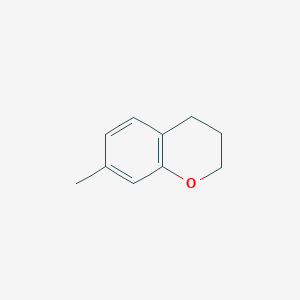
![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
